Cas no 2228730-47-8 (3-(2-ethylphenyl)methyl-3-methoxyazetidine)

3-(2-ethylphenyl)methyl-3-methoxyazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-ethylphenyl)methyl-3-methoxyazetidine
- 3-[(2-ethylphenyl)methyl]-3-methoxyazetidine
- 2228730-47-8
- EN300-1807880
-
- インチ: 1S/C13H19NO/c1-3-11-6-4-5-7-12(11)8-13(15-2)9-14-10-13/h4-7,14H,3,8-10H2,1-2H3
- InChIKey: YPRKFWKGRHLBLK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(CC2C=CC=CC=2CC)CNC1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 21.3Ų
3-(2-ethylphenyl)methyl-3-methoxyazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807880-0.1g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 0.1g |
$1496.0 | 2023-09-19 | ||
Enamine | EN300-1807880-0.05g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 0.05g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1807880-0.5g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 0.5g |
$1632.0 | 2023-09-19 | ||
Enamine | EN300-1807880-10g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 10g |
$7312.0 | 2023-09-19 | ||
Enamine | EN300-1807880-1.0g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 1g |
$1299.0 | 2023-05-23 | ||
Enamine | EN300-1807880-10.0g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1807880-0.25g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 0.25g |
$1564.0 | 2023-09-19 | ||
Enamine | EN300-1807880-5g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 5g |
$4930.0 | 2023-09-19 | ||
Enamine | EN300-1807880-1g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 1g |
$1701.0 | 2023-09-19 | ||
Enamine | EN300-1807880-5.0g |
3-[(2-ethylphenyl)methyl]-3-methoxyazetidine |
2228730-47-8 | 5g |
$3770.0 | 2023-05-23 |
3-(2-ethylphenyl)methyl-3-methoxyazetidine 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
3-(2-ethylphenyl)methyl-3-methoxyazetidineに関する追加情報
3-(2-Ethylphenyl)methyl-3-methoxyazetidine
The compound 3-(2-Ethylphenyl)methyl-3-methoxyazetidine (CAS No: 2228730-47-8) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one oxygen atom. The presence of the methoxy group and the 2-ethylphenyl substituent makes this molecule unique, offering a wide range of potential applications in drug design and material science.
Recent studies have highlighted the importance of azetidines in medicinal chemistry due to their ability to act as bioisosteres of other cyclic ethers, such as tetrahydrofuran (THF). The methoxy group in this compound plays a crucial role in modulating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Researchers have found that the methoxy substitution enhances the compound's solubility in both aqueous and organic solvents, making it an ideal candidate for drug delivery systems.
The 2-ethylphenyl group attached to the azetidine ring introduces steric bulk and aromaticity into the molecule. This substitution pattern has been shown to influence the compound's interaction with biological targets, such as enzymes and receptors. A study published in the *Journal of Medicinal Chemistry* demonstrated that 3-(2-Ethylphenyl)methyl-3-methoxyazetidine exhibits potent inhibitory activity against certain kinases, suggesting its potential as a lead compound for anti-cancer drug development.
In terms of synthesis, this compound can be prepared via a variety of methods, including nucleophilic substitution and ring-opening reactions. One notable approach involves the reaction of an appropriately substituted epoxide with a nucleophile under specific conditions. This method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
The physical properties of 3-(2-Ethylphenyl)methyl-3-methoxyazetidine are also worth noting. Its melting point is approximately 150°C, and it has a boiling point of around 180°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical reactions and formulations.
One area where this compound has shown particular promise is in the development of prodrugs. Prodrugs are inactive compounds that are converted into their active forms within the body through enzymatic or chemical processes. The presence of both the methoxy group and the aromatic substituent allows for controlled cleavage under specific physiological conditions, enabling targeted drug delivery with reduced side effects.
Moreover, 3-(2-Ethylphenyl)methyl-3-methoxyazetidine has been investigated for its potential use in polymer chemistry. Its cyclic ether structure can serve as a building block for synthesizing novel polymers with unique mechanical and thermal properties. Researchers have reported that polymers incorporating this compound exhibit improved tensile strength and thermal stability compared to traditional materials.
In conclusion, 3-(2-Ethylphenyl)methyl-3-methoxyazetidine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with favorable physical and chemical properties, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its potential uses, this compound is likely to play an increasingly important role in advancing modern chemistry.
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